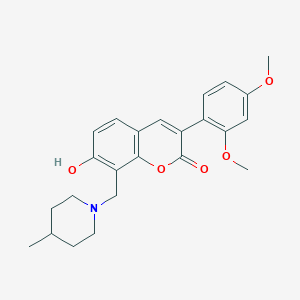
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures often interact with protein targets in the body, such as enzymes or receptors. The specific targets depend on the chemical structure of the compound and its physicochemical properties .
Mode of Action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and permeability could influence these properties .
Result of Action
The compound’s action could result in molecular and cellular effects, such as changes in cell signaling, gene expression, or cell metabolism. These effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
生物活性
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic derivative of chromone, notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chromone core with hydroxyl and methoxy substituents, alongside a piperidine moiety. Its IUPAC name reflects its intricate structure, which can influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H27NO5 |
| Molecular Weight | 413.48 g/mol |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
Anticancer Properties
Research indicates that this compound may function as an ATR kinase inhibitor , disrupting the DNA damage response pathway crucial for cancer cell survival. By inhibiting ATR kinase, it can induce cell cycle arrest and apoptosis in various cancer cell lines. This mechanism positions it as a promising candidate for anticancer therapies.
Anti-inflammatory Effects
Like many chromone derivatives, this compound exhibits potential anti-inflammatory properties. Chromones are known to modulate inflammatory pathways, suggesting that this compound could similarly influence cytokine production and immune responses.
Antioxidant Activity
The presence of hydroxyl groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest several possible interactions:
- Hydrogen Bonding: The hydroxyl and methoxy groups can form hydrogen bonds with biological targets, enhancing binding affinity.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction: The piperidine moiety could facilitate interactions with various receptors, potentially modulating signaling pathways.
Study on Anticancer Activity
A study conducted on the effects of this compound on different cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined through MTT assays across multiple cell types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.8 |
| A549 | 18.5 |
This data indicates that the compound effectively inhibits the growth of these cancer cells.
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered orally at varying doses, with significant tumor reduction observed at higher concentrations.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGZYQIHKRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














